2-Bromo-4-methylphenylisocyanide
Description
2-Bromo-4-methylphenylisocyanide (CAS: 1065484-89-0) is an organobromine compound with the molecular formula C₈H₆BrN and a molecular weight of 196.05 g/mol . Its structure features a bromine atom at the 2-position and a methyl group at the 4-position of a phenyl ring, coupled with a reactive isocyanide (-NC) functional group. This compound is primarily utilized in synthetic organic chemistry and coordination chemistry due to the isocyanide group’s ability to act as a ligand in metal-organic frameworks (MOFs) or catalytic systems .
Properties
IUPAC Name |
2-bromo-1-isocyano-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKXMLNWAKRFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+]#[C-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylphenylisocyanide typically involves the reaction of 2-bromo-4-methylphenylamine with chloroform and a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate isocyanide, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methylphenylisocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The isocyanide group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Electrophiles such as aldehydes and ketones are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted phenylisocyanides.
Addition Reactions: Adducts with electrophiles.
Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Bromo-4-methylphenylisocyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylphenylisocyanide involves its interaction with specific molecular targets. The isocyanide group can form complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound can interact with nucleophiles and electrophiles, leading to various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Bromo-4-methylphenylisocyanide with structurally or functionally related brominated aromatic compounds:
Key Differences and Research Findings:
Functional Group Reactivity: The isocyanide group in this compound enables unique reactivity in metal coordination and multicomponent reactions (e.g., Ugi reaction), distinguishing it from ketones (e.g., 2-Bromo-4'-methoxyacetophenone) or acetamides . In contrast, 2C-B’s phenethylamine backbone and methoxy groups are associated with serotonin receptor agonism, leading to hallucinogenic effects .
Synthetic Utility: Brominated acetophenones (e.g., 2-Bromo-4'-methoxyacetophenone) are often intermediates in drug synthesis, such as anti-inflammatory agents or kinase inhibitors .
Safety Profiles: While safety data for this compound are unavailable, analogs like 2-Bromo-4'-methoxyacetophenone require strict handling (e.g., skin/eye protection) due to irritant properties . 2C-B and related phenethylamines are regulated substances due to their psychoactivity and health risks .
Biological Activity
2-Bromo-4-methylphenylisocyanide (CAS Number: 616653) is a compound of interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. The isocyanide functional group is known for its reactivity and ability to form complexes with various biological targets, which may lead to significant pharmacological effects.
- Molecular Formula : CHBrN
- Molecular Weight : 198.06 g/mol
- Structure : The compound consists of a bromine atom attached to a methyl-substituted phenyl ring, with an isocyanide group (-N≡C) that contributes to its biological activity.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The isocyanide group can form stable complexes with various nucleophiles, including amino acids and proteins, which may lead to alterations in biological pathways. This property is particularly relevant in the context of enzyme inhibition and receptor binding.
Biological Activity Data
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of enzymes involved in metabolic pathways. | |
| Antimicrobial Activity | Preliminary studies suggest activity against certain bacterial strains. | Further research needed |
| Cytotoxicity | Exhibits cytotoxic effects in specific cancer cell lines, indicating potential as an anticancer agent. | Further studies required |
Case Studies and Research Findings
-
Enzyme Inhibition Studies
- A study explored the interaction of this compound with various enzymes involved in metabolic pathways. The results indicated that the compound could inhibit key enzymes, suggesting a potential role in metabolic modulation.
-
Antimicrobial Properties
- Initial investigations into the antimicrobial properties revealed that this compound showed activity against Gram-positive bacteria. However, comprehensive studies are needed to establish its efficacy and mechanism of action against a broader range of pathogens.
-
Cytotoxicity Assessment
- Cytotoxicity assays conducted on several cancer cell lines demonstrated that the compound possesses significant anticancer properties. The mechanism appears to involve apoptosis induction, although further mechanistic studies are necessary to elucidate the precise pathways involved.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
